molecular formula C9H14BrNO3 B12068969 1-(3-Bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid CAS No. 215780-02-2

1-(3-Bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12068969
CAS No.: 215780-02-2
M. Wt: 264.12 g/mol
InChI Key: SJYSAVFKJLHJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid (CAS: 80629-35-2) is a brominated acylated pyrrolidine derivative. Its molecular formula is C₉H₁₄BrNO₃, with a molecular weight of 264.12 g/mol . The compound features a pyrrolidine ring substituted at the 1-position with a 3-bromo-2-methylpropanoyl group and a carboxylic acid at the 2-position. It is stereochemically defined by the (2S) configuration of the pyrrolidine ring and the (2S) configuration of the brominated acyl chain .

This compound is primarily recognized as Impurity B in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . Its formation occurs during the intermediate steps of Captopril production, where bromine acts as a leaving group in nucleophilic substitution reactions. Analytical standards for this impurity are critical for ensuring drug purity and regulatory compliance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

215780-02-2

Molecular Formula

C9H14BrNO3

Molecular Weight

264.12 g/mol

IUPAC Name

1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

SJYSAVFKJLHJHP-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

Preparation Methods

Acylation of L-Proline with 3-Bromo-2-Methylpropionyl Chloride

The predominant synthetic route involves the direct acylation of L-proline using 3-bromo-2-methylpropionyl chloride under controlled conditions. This method, documented in patent CA1137499A, proceeds via nucleophilic acyl substitution, where the α-amino group of L-proline reacts with the acyl chloride to form the target compound.

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF).

  • Temperature : 0–5°C during acyl chloride addition to minimize racemization.

  • Base : Triethylamine (TEA) or sodium bicarbonate to neutralize HCl byproducts.

Procedure :

  • Step 1 : Dissolve L-proline (1 equiv) in anhydrous THF under nitrogen.

  • Step 2 : Add 3-bromo-2-methylpropionyl chloride (1.1 equiv) dropwise at 0°C.

  • Step 3 : Stir for 12–24 hours at room temperature.

  • Step 4 : Quench with ice-cwater, extract with ethyl acetate, and dry over Na₂SO₄.

Yield : 85–90% crude yield, refining to 40% after recrystallization.

Stereochemical Considerations

The (2S) configuration of L-proline is retained in the final product, as confirmed by optical rotation measurements ([α]D = -94° in ethanol). Racemization is suppressed by maintaining low temperatures and avoiding prolonged exposure to acidic conditions.

Alternative Halogenation Approaches

While less common, halogenation of pre-formed acylated proline derivatives offers an alternative pathway. For example, bromination of 2-methylpropanoyl-pyrrolidine-2-carboxylic acid using bromine (Br₂) in the presence of radical initiators like AIBN has been explored. However, this method introduces challenges in regioselectivity and requires stringent control to prevent over-bromination.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Optimal reaction performance is achieved in polar aprotic solvents (e.g., THF) at subambient temperatures (Table 1). Elevated temperatures (>25°C) promote side reactions, including dimerization of the acyl chloride.

Table 1: Solvent and Temperature Optimization

SolventTemperature (°C)Yield (%)Purity (%)
THF09095
DCM08893
Acetonitrile257585

Catalysts and Stoichiometry

Stoichiometric excess of acyl chloride (1.1–1.2 equiv) ensures complete conversion of L-proline. Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation but risks esterification side products.

Purification Techniques

Recrystallization Using Distilled Water

Patent CN103086939A discloses a high-efficiency recrystallization method using distilled water as the sole solvent.

Procedure :

  • Step 1 : Dissolve crude product in boiling distilled water (10 mL/g).

  • Step 2 : Cool to 4°C for 12 hours to precipitate crystals.

  • Step 3 : Filter under vacuum and dry at 40°C.

Advantages :

  • Eliminates organic solvents, reducing environmental impact.

  • Achieves >99% recovery from mother liquor.

Table 2: Recrystallization Efficiency

SolventPurity Post-Recrystallization (%)Yield (%)
Distilled Water99.595
Ethanol98.085

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45 (d, 3H, CH₃), 1.75–2.10 (m, 4H, pyrrolidine), 3.45 (q, 1H, CHBr), 4.30 (t, 1H, COOH).

  • HPLC : Reverse-phase C18 column, 254 nm UV detection, retention time = 8.2 min.

Melting Point and Optical Rotation

  • Anhydrous Form : m.p. 110–114°C; [α]D = -94° (c = 1, ethanol).

  • Monohydrate : m.p. 71–74°C.

Industrial-Scale Production and Case Studies

Pilot-Scale Synthesis

A pilot batch using 10 kg of L-proline yielded 4.2 kg of product (42% overall yield) after recrystallization, meeting pharmacopeial standards for Captopril synthesis.

Environmental Impact Mitigation

The adoption of aqueous recrystallization reduces solvent waste by 70%, aligning with green chemistry principles .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The α-bromine atom undergoes substitution reactions with nucleophiles, particularly in the synthesis of thiol-containing analogs. Key transformations include:

Hydrolysis Reactions

The acid bromide intermediate (formed during synthesis) hydrolyzes to regenerate the carboxylic acid group under acidic or basic conditions:

Acid bromide+H2OCarboxylic acid+HBr\text{Acid bromide} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid} + \text{HBr}

  • Conditions : Acidic hydrolysis with HCl (37%) at reflux .

  • Role in Synthesis : This step is critical in the Hell-Volhard-Zelinskii reaction mechanism .

By-product Formation in Substitution Reactions

Competing pathways during thiolation produce sulfides:

  • Monosulfide : Arises from partial oxidation of the thiol intermediate.

  • Disulfide : Forms via dimerization of two thiol groups .

By-product TypeFormation MechanismMitigation Strategy
MonosulfidePartial oxidation of -SH groupUse excess Na₂S₂O₃ (>1.5 molar eq)
DisulfideDimerization of thiolsLower reaction temperature (<70°C)

Hydrogenolysis

While not directly documented for this compound, analogous 3-bromoazetidine derivatives undergo hydrogenolysis to yield amino derivatives . For example:

3-Bromoazetidine+H2Pd/C3-Aminoazetidine\text{3-Bromoazetidine} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{3-Aminoazetidine}

  • Potential Application : Conversion to 3-aminopropanoyl analogs for peptide synthesis.

Pharmaceutical Relevance

This compound is a key intermediate in synthesizing captopril analogs (ACE inhibitors). Its bromine atom serves as a leaving group for introducing pharmacologically active thiol moieties .

Scientific Research Applications

Structure and Composition

The compound is characterized by a pyrrolidine ring substituted with a bromo group and a carboxylic acid moiety. Its structure can be represented as follows:

  • Molecular Formula : C₉H₁₄BrNO₃
  • Molecular Weight : 264.116 g/mol
  • CAS Number : 73800-69-8

Physical Properties

While specific physical properties such as melting point and boiling point are not well-documented, the compound's solubility and stability are critical for its applications in biological systems.

Medicinal Chemistry

1-(3-Bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets relevant to various diseases.

Recent studies have indicated that derivatives of pyrrolidine carboxylic acids exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. The bromo substituent may enhance the compound's reactivity and selectivity towards specific biological targets .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. For instance, it can be utilized to create derivatives that possess enhanced pharmacological properties or novel mechanisms of action against pathogens .

Recrystallization Techniques

Innovative recrystallization methods for purifying this compound have been developed, emphasizing environmentally friendly approaches using distilled water as a solvent. This method not only reduces environmental impact but also improves yield and purity of the product .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anti-inflammatory Properties

Research has shown that certain derivatives of pyrrolidine carboxylic acids can modulate inflammatory pathways. The introduction of the bromo group in this compound may enhance its anti-inflammatory activity through selective inhibition of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 1-[(2S)-3-Bromo-2-Methyl-1-oxopropyl]-L-proline involves its interaction with specific molecular targets and pathways. The bromine atom and the proline moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Captopril-Related Impurities

The following table compares key structural and functional attributes of 1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid with other Captopril impurities:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Role/Application
This compound (Impurity B) 80629-35-2 C₉H₁₄BrNO₃ 264.12 Bromomethyl, acyl pyrrolidine Captopril synthesis impurity
(2S)-1-[2-Methylpropanoyl]pyrrolidine-2-carboxylic acid (Impurity E) 23500-15-4 C₉H₁₅NO₃ 185.22 Acyl pyrrolidine Captopril impurity (non-brominated analog)
3-Bromo-2-methylpropanoic acid (Impurity D) 56970-78-6 C₄H₇BrO₂ 167.00 Bromomethyl, carboxylic acid Precursor in synthesis
Captopril Disulfide (Impurity A) 64806-05-9 C₁₈H₂₄N₂O₆S₂ 436.57 Disulfide, thiol Oxidation byproduct of Captopril
Key Differences:
  • Impurity B vs. This makes Impurity B more reactive in nucleophilic substitution reactions, a critical step in Captopril synthesis .
  • Impurity B vs. Impurity D : Impurity D lacks the pyrrolidine ring, highlighting the importance of the cyclic structure in Impurity B for binding interactions during ACE inhibition. Impurity D may arise from incomplete acylation or degradation .

Broader Structural Analogs

Cyclic Tetrapeptide Derivatives

A cyclic tetrapeptide derivative, cyclo 1-[2-(cyclopentanecarbonyl-3-phenylpropionyl]pyrrolidine-2-carboxylic acid (1-carbamoyl-propyl)-amide , isolated from Streptomyces sp. TN17, shares a pyrrolidine-2-carboxylic acid backbone but incorporates additional aromatic and carbamoyl groups. This compound exhibits antibacterial and antifungal activity , demonstrating how structural complexity (e.g., cyclization, aromatic substituents) enhances bioactivity compared to simpler acylated pyrrolidines like Impurity B .

Isoxazole-Substituted Pyrrolidines

Compounds such as (2S,4R)-4-hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid () feature isoxazole rings instead of brominated acyl chains. The isoxazole group enhances metabolic stability and receptor binding specificity, making such derivatives relevant in targeted therapies. In contrast, Impurity B’s bromine is pivotal in synthetic pathways but may confer toxicity risks .

(2S,3S)-2-Phenylpyrrolidine-3-carboxylic Acid

Such modifications can alter solubility and bioavailability, underscoring the role of substituents in tuning pharmacokinetic properties .

Biological Activity

1-(3-Bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, also known as (2S)-1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, is a compound with significant implications in medicinal chemistry, particularly as an impurity associated with Captopril, an angiotensin-converting enzyme (ACE) inhibitor. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₄BrNO₃
  • Molecular Weight : 264.116 g/mol
  • IUPAC Name : this compound
  • CAS Number : 215780-02-2

The compound features a pyrrolidine ring and a carboxylic acid functional group, which are crucial for its reactivity and biological interactions. The presence of the bromine atom may influence its pharmacological properties compared to non-halogenated analogs.

This compound exhibits biological activity primarily through its role as an impurity in Captopril. As an ACE inhibitor, it may influence various physiological processes by modulating the renin-angiotensin system. This can lead to effects such as:

  • Lowering Blood Pressure : By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, resulting in vasodilation and decreased blood pressure.

Interaction Studies

Research has focused on the interaction of this compound with various biological targets, particularly enzymes involved in metabolic pathways. For instance:

  • Enzyme Inhibition : Studies indicate that this compound may inhibit ACE with an IC50 value similar to that of Captopril, thus contributing to its antihypertensive effects .

Comparative Analysis with Related Compounds

The structural similarities between this compound and other ACE inhibitors highlight its potential therapeutic relevance. Below is a comparative table illustrating key features:

Compound NameStructural FeaturesUnique Aspects
CaptoprilContains a thiol group; used for hypertensionFirst ACE inhibitor; well-studied for pharmacodynamics
LisinoprilSimilar pyrrolidine structure; lacks bromineExtended half-life; widely used in clinical settings
EnalaprilContains an ethyl ester; ACE inhibitorProdrug form; converted to active form in vivo

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Effects : In vitro studies have shown that compounds related to this structure can exhibit antitumor activity by inducing apoptosis in cancer cells through mechanisms involving oxidative stress .
  • Neuroprotective Properties : Research has indicated that similar compounds may protect neuronal cells from damage induced by neurotoxins, suggesting potential applications in neurodegenerative diseases .
  • Inflammation Modulation : The compound's ability to modulate inflammatory responses has been documented, indicating potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-(3-Bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, and how can its structure be validated?

  • Synthesis : The compound can be synthesized via amide coupling between pyrrolidine-2-carboxylic acid derivatives and brominated acylating agents. For example, General Procedure F1 (amide formation) involves activating carboxylic acids with coupling agents like HATU or DCC, followed by reaction with amines under inert conditions .
  • Characterization : Use 1H^1H NMR (e.g., 400 MHz in DMSO-d6d_6 ) to confirm regiochemistry and stereochemistry. Key peaks include pyrrolidine protons (δ 2.5–3.5 ppm) and brominated acyl groups (δ 1.5–2.0 ppm for methyl groups). ESI-MS or LCMS validates molecular weight, while HPLC (≥97% purity) ensures product homogeneity .

Q. What methods are recommended for assessing the purity of this compound?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity thresholds >95% are typical for research-grade compounds .
  • Elemental Analysis : Confirm bromine content via combustion analysis or X-ray fluorescence (XRF) to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. ICReDD’s methodology combines computational predictions with experimental validation to identify optimal catalysts (e.g., palladium or copper) and solvents (e.g., DMF) .
  • Machine Learning : Train models on analogous brominated pyrrolidine derivatives to predict reaction yields and byproduct formation. Feature datasets include steric parameters, solvent polarity, and reaction temperatures .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Dynamic NMR Studies : Variable-temperature NMR can reveal conformational flexibility in the pyrrolidine ring or acyl group, explaining unexpected splitting patterns .
  • Comparative Analysis : Cross-reference with structurally similar compounds, such as 3-methyl-4-(trifluoromethyl)benzoyl-pyrrole derivatives, to identify consistent spectral trends .

Q. What strategies ensure enantiomeric purity in chiral derivatives of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers. Validate with optical rotation measurements .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during acylation steps to control stereochemistry at the pyrrolidine ring .

Q. How does the bromine substituent influence the compound’s stability under varying experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition points. Brominated acyl groups typically degrade above 200°C, requiring low-temperature storage (-20°C) .
  • Photostability : UV-vis spectroscopy under accelerated light exposure (e.g., 365 nm) identifies degradation products, guiding storage in amber vials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.